![molecular formula C19H35NO4S B14400649 N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine CAS No. 88331-22-0](/img/structure/B14400649.png)
N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine is a synthetic compound that belongs to the class of acyl glycines Acyl glycines are minor metabolites of fatty acids and are produced through the action of glycine N-acyltransferase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine typically involves the acylation of glycine with tetradecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various acyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways involving fatty acid metabolism.
Medicine: Investigated for potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine involves its interaction with specific enzymes and receptors in the body. It is believed to modulate the activity of glycine N-acyltransferase, thereby influencing the metabolism of fatty acids. The compound may also interact with other molecular targets, such as transport proteins and signaling pathways, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-Propionylglycine: Another acyl glycine with a shorter acyl chain.
N-Butyryl glycine: Similar structure but with a butyryl group instead of a tetradecanoyl group.
N-Octanoyl glycine: Contains an octanoyl group, making it more hydrophobic.
Uniqueness
N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine is unique due to its long tetradecanoyl chain, which imparts distinct physicochemical properties. This long chain may enhance its interaction with lipid membranes and influence its biological activity compared to shorter acyl glycines.
Properties
CAS No. |
88331-22-0 |
|---|---|
Molecular Formula |
C19H35NO4S |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2-(2-tetradecanoylsulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C19H35NO4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(23)25-16(2)19(24)20-15-17(21)22/h16H,3-15H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
JYPJGJMJCFYUBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)SC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
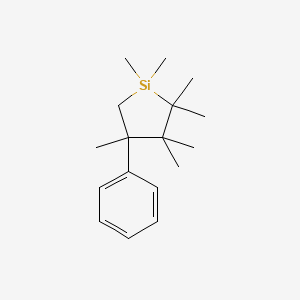
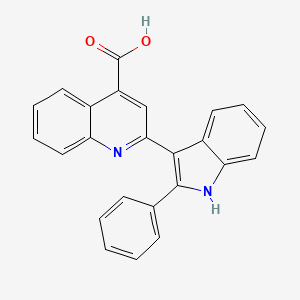
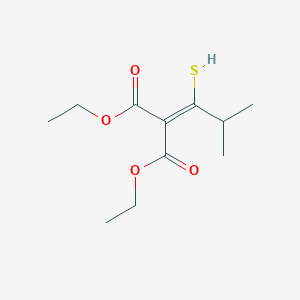
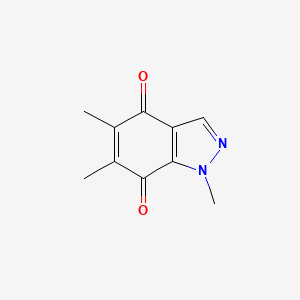

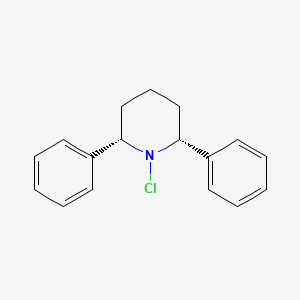
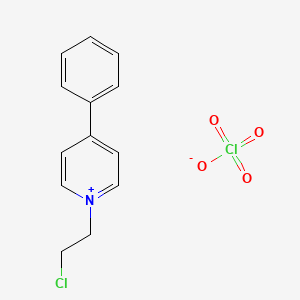
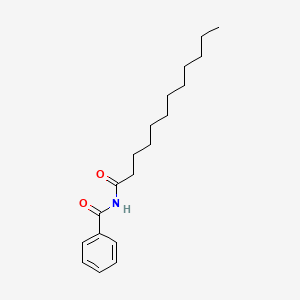
diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)

